6-Fluoro-4-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
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Overview
Description
6-Fluoro-4-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine is an organic compound that features a biphenyl structure with fluorine, methyl, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the trifluoromethylation of a biphenyl intermediate. This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can also be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
6-Fluoro-4-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-Fluoro-4-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine (Prozac): An antidepressant that also contains a trifluoromethyl group.
Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug with a similar trifluoromethyl group.
Efavirenz (Sustiva): An HIV reverse transcriptase inhibitor with a trifluoromethyl group.
Uniqueness
6-Fluoro-4-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern on the biphenyl scaffold. This unique arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-fluoro-2-methyl-5-[3-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N/c1-8-5-12(15)11(7-13(8)19)9-3-2-4-10(6-9)14(16,17)18/h2-7H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXYNLAINPMVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C2=CC(=CC=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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